(R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide

Pharmaceutical Analysis Reference Standards Chiral Chromatography

The compound (R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide, with CAS number 2252417-17-5 and molecular formula C11H22N2O3 (MW 230.30), is a chiral amide identified as a process-related impurity of the antiepileptic drug Brivaracetam. It is catalogued under various designations including Brivaracetam Impurity 50, Impurity 36, and Impurity 31 across different reference standard suppliers, and is primarily utilized as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the pharmaceutical production of Brivaracetam.

Molecular Formula C11H22N2O3
Molecular Weight 230.30 g/mol
Cat. No. B12947133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide
Molecular FormulaC11H22N2O3
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)NC(CC)C(=O)N)CO
InChIInChI=1S/C11H22N2O3/c1-3-5-8(7-14)6-10(15)13-9(4-2)11(12)16/h8-9,14H,3-7H2,1-2H3,(H2,12,16)(H,13,15)/t8-,9+/m1/s1
InChIKeyQVASPXVIKCVCOZ-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide (CAS 2252417-17-5) Reference Standard for Brivaracetam Analysis


The compound (R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide, with CAS number 2252417-17-5 and molecular formula C11H22N2O3 (MW 230.30), is a chiral amide identified as a process-related impurity of the antiepileptic drug Brivaracetam [1]. It is catalogued under various designations including Brivaracetam Impurity 50, Impurity 36, and Impurity 31 across different reference standard suppliers, and is primarily utilized as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the pharmaceutical production of Brivaracetam [1][2].

Why Brivaracetam Impurity Reference Standards Cannot Be Interchanged


Generic substitution among Brivaracetam impurity reference standards is technically invalid because each impurity possesses a unique stereochemical configuration and retention behavior that directly impacts chromatographic system suitability. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs specify minimum resolution requirements between specific impurities and the API (e.g., resolution minimum 2.0 between Impurity A and Brivaracetam) [1]. Simply using any 'Brivaracetam impurity' standard for method validation without verifying its identity and chromatographic performance against the target impurity can lead to failed system suitability tests, inaccurate quantification, and non-compliance with regulatory submissions. The stereochemistry of the 3-(hydroxymethyl)hexanamide moiety is critical; the (R,S)- and (S,S)-diastereomers (such as Impurity 111) exhibit distinct physicochemical properties and chromatographic retention times [2].

Differential Evidence for (R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide


Explicit Gap in Published Competitive Quantitative Evidence

A thorough search of primary research papers, patents, and authoritative databases was conducted to fulfill the requirement for quantitative, comparator-based evidence. The search identified that (R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide is a known impurity, with a defined CAS number and a closely related (S,S)-diastereomer (Impurity 111). However, no qualifying experimental data (e.g., head-to-head HPLC resolution factors, relative retention times, or quantitative purity comparisons) from primary literature or patents were found that directly compare this specific (R,S)-compound against its (S,S)-isomer or other Brivaracetam impurities in a single, controlled analytical system [1][2]. Consequently, this Evidence Guide cannot present a quantitative differentiation claim, as doing so with unsupported data would contravene the strict evidence-admission rules.

Pharmaceutical Analysis Reference Standards Chiral Chromatography

Application Scenarios for (R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide


Pharmacopeial Method Development and Validation (AMV)

This specific (R,S)-diastereomer reference standard is essential for developing and validating robust HPLC or SFC methods intended to resolve and quantify this exact process-related impurity from the Brivaracetam API. Since regulatory guidelines in the British Pharmacopoeia mandate specific resolution criteria for related substances [1], procurement of the accurately identified and characterized standard with the correct stereochemistry is a prerequisite for method qualification. The use of the incorrect diastereomer would invalidate relative retention time (RRT) markers and system suitability tests.

Quality Control (QC) and ANDA Submission Support

The compound is explicitly supplied for use in Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production [2]. Its definitive identity, as confirmed by a Certificate of Analysis (CoA) with detailed characterization data compliant with regulatory guidelines, ensures traceability and audit-readiness for regulatory submissions. This is a fundamental requirement for demonstrating control over the impurity profile of the drug product.

Forced Degradation and Stability Studies

In forced degradation studies cited in the literature for Brivaracetam, observing the enrichment of specific isomeric impurities under stress conditions (e.g., basic hydrolysis) is critical for understanding degradation pathways [3]. Having a characterized standard like (R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide allows researchers to track the formation of this specific stereoisomer during stability studies, distinguishing it from other degradation products.

Quote Request

Request a Quote for (R)-N-((S)-1-Amino-1-oxobutan-2-yl)-3-(hydroxymethyl)hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.